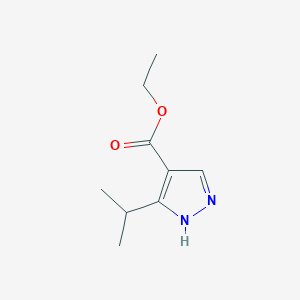

Ethyl-3-isopropyl pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQOEYAQFVRTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-3-isopropyl pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class of molecules. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled from available data. While specific experimental details for this particular molecule are limited in publicly accessible literature, this guide furnishes information on its known characteristics and provides context through data on structurally similar compounds. The potential for pyrazole derivatives in various research applications, including drug discovery, underscores the importance of understanding the foundational properties of compounds like this compound.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 342026-17-9 |

| Density | 1.101 g/cm³ |

| Boiling Point | 321.6 °C at 760 mmHg |

| Refractive Index | 1.508 |

| Flash Point | 148.3 °C |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from the analysis of similar pyrazole-4-carboxylate derivatives. Researchers working with this compound would need to perform these analyses to obtain definitive structural confirmation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, the general synthesis of pyrazole-4-carboxylic acid esters often involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

A plausible synthetic route, based on established methods for analogous pyrazoles, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

General Synthetic Workflow

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-amino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of information on Ethyl 3-isopropyl-pyrazole-4-carboxylate, this document focuses on the closely related and well-documented analog, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.

Chemical Structure and Properties

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an amino group at the 3-position and an ethyl carboxylate group at the 4-position of the pyrazole ring.[1] Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate |

| Synonyms | 3-Amino-4-carbethoxypyrazole, Ethyl 3-aminopyrazole-4-carboxylate |

| CAS Number | 6994-25-8[2] |

| Molecular Formula | C₆H₉N₃O₂[2] |

| Molecular Weight | 155.15 g/mol [2] |

| Appearance | White to cream to pale yellow crystals or powder[3] |

| Melting Point | 105-107 °C[2] |

| Solubility | Soluble in various organic solvents such as ethanol, ether, and chloroform.[4] |

| SMILES | CCOC(=O)c1c[nH]nc1N[2] |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N[3] |

Spectroscopic Data

The structural characterization of Ethyl 3-amino-1H-pyrazole-4-carboxylate is typically confirmed through various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group protons (a quartet and a triplet), the pyrazole ring proton, and the amino group protons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, C=O stretching of the ester, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Applications in Drug Discovery and Organic Synthesis

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its primary applications include:

-

Synthesis of Allopurinol: It is a key intermediate in the production of Allopurinol, a medication used to treat gout and hyperuricemia by inhibiting the xanthine oxidase enzyme.[5]

-

Precursor to Pyrazoloazines: The compound undergoes diazotization and coupling reactions to form pyrazolo[5,1-c][5][6][7]triazine derivatives.[8] It also reacts with α-substituted cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine derivatives.[8]

-

Ligand in Coordination Chemistry: The amino and pyrazole nitrogen atoms can act as ligands in the formation of metal coordination compounds.[7][9]

-

Scaffold for Biologically Active Molecules: The pyrazole nucleus is a common scaffold in medicinal chemistry, and derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been investigated for various biological activities, including analgesic and anti-inflammatory properties.[10] Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[11]

Experimental Protocols

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate from Ethyl (E)-2-cyano-3-ethoxyacrylate

This protocol details a common and high-yielding method for the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate

-

Hydrazine

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

After the reaction is complete, remove the solvent in vacuo.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine all the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to afford the product as a light-yellow solid. This method has been reported to yield the product in high purity (99%).[6]

Mandatory Visualization

Caption: Synthesis workflow for Ethyl 3-amino-1H-pyrazole-4-carboxylate.

References

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-アミノ-4-カルボエトキシピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A10882.14 [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate

CAS Number: 342026-17-9

This technical guide provides a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a general synthesis protocol, and explores its potential applications based on the known biological activities of the broader pyrazole class of compounds.

Core Compound Properties

This compound is a substituted pyrazole ester. While specific experimental data for this exact compound is limited in publicly accessible literature, its fundamental properties can be summarized.

| Property | Value | Reference |

| CAS Number | 342026-17-9 | [1] |

| Chemical Name | Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | [1] |

| Synonyms | ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic acid, 3-(1-methylethyl)-, ethyl ester | [1] |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis of Pyrazole-4-Carboxylate Derivatives: An Experimental Overview

General Experimental Protocol: Synthesis of 3-Substituted Pyrazole-4-Carboxylates

This protocol describes a common method for synthesizing the pyrazole core structure, which can be adapted for the synthesis of this compound.

Materials:

-

An appropriate β-dicarbonyl compound (e.g., an ethyl ester of a β-ketoacid with an isopropyl group)

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid as solvent

-

Glacial acetic acid (as catalyst, if needed)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl starting material in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To this solution, add a stoichiometric equivalent of hydrazine hydrate. The reaction can be exothermic, so the addition may need to be done portion-wise or with cooling.

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction: The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl pyrazole-4-carboxylate derivative.

Biological Activities and Potential Applications in Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6]

Anti-inflammatory Activity

Many pyrazole derivatives function as anti-inflammatory agents.[6] For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The potential mechanism involves the blockade of prostaglandin synthesis.

Anticancer Activity

Several pyrazole-containing compounds have been investigated as anticancer agents.[7] Their mechanisms of action are diverse and can involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[7]

Antimicrobial and Antiviral Activities

The pyrazole nucleus is also a component of various antimicrobial and antiviral agents.[5] These compounds can interfere with essential microbial or viral processes, inhibiting their growth and replication.

The broad spectrum of biological activities associated with the pyrazole core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

Given the known activities of pyrazole derivatives, this compound could potentially modulate key signaling pathways involved in inflammation and cancer. For example, in an inflammatory response, pyrazole derivatives might inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

This compound, with its core pyrazole structure, represents a compound of significant interest for further investigation in the field of drug discovery. While specific data on this molecule is limited, the well-documented and diverse biological activities of the pyrazole class of compounds provide a strong rationale for its exploration as a potential therapeutic agent. This guide serves as a foundational resource for researchers and scientists, summarizing the available information and outlining potential avenues for future research and development.

References

- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Ethyl-3-isopropyl pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and explores its relevance in targeting key signaling pathways in drug development.

Physicochemical Properties

This compound is a substituted pyrazole derivative. The fundamental quantitative data for this molecule is summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C(C)C | [2] |

| InChI Key | CBQOEYAQFVRTNV-UHFFFAOYSA-N | [2] |

Molecular Weight Calculation:

The molecular weight is calculated based on the atomic weights of its constituent elements:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight: 108.099 + 14.112 + 28.014 + 31.998 = 182.223 g/mol

Experimental Protocols

The synthesis of substituted ethyl pyrazole-4-carboxylates is a well-established process in organic chemistry. Below are detailed methodologies adapted from common synthetic routes for analogous compounds.

General Synthesis of Ethyl Pyrazole-4-Carboxylate Derivatives

A prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives. For N-unsubstituted pyrazoles, hydrazine hydrate is a common reagent.

Protocol: One-pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives

This protocol describes a multicomponent reaction for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives.[3]

Materials:

-

Ethyl acetoacetate (10 mmol)

-

Aldehyde (e.g., isobutyraldehyde for the isopropyl substituent) (10 mmol)

-

Hydrazine derivative (e.g., hydrazine hydrate) (10 mmol)

-

Magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol)

-

Ethyl acetate

-

Isopropanol

Procedure:

-

Combine ethyl acetoacetate (10 mmol), the selected aldehyde (10 mmol), hydrazine derivative (10 mmol), and the magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol) in a round-bottom flask.

-

Heat the reaction mixture at 120 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the magnetic ionic liquid from the product solution using an external magnet.

-

Wash the separated ionic liquid with ethyl acetate. It can be dried under vacuum and reused.

-

Evaporate the solvent from the product solution.

-

Recrystallize the crude product from isopropanol to yield the pure pyrazole 4-carboxylic acid ethyl ester derivative.

Analytical Methods

The characterization of the synthesized compound can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

Role in Drug Development and Signaling Pathways

Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in a variety of approved pharmaceuticals.[4] They are known to target a range of biological entities, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.

Several pyrazole-containing drugs function as inhibitors of key signaling cascades, such as the MAP kinase and PI3K pathways.[4][5] For instance, some pyrazole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both crucial in cancer progression and angiogenesis.[5]

The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which can be targeted by pyrazole-based inhibitors.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening the inhibitory activity of a compound like an this compound derivative against a target kinase.

References

- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. sid.ir [sid.ir]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Isopropyl-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key β-ketoester intermediate followed by a cyclization reaction to yield the target pyrazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Logical Workflow for the Synthesis

The synthesis of ethyl 3-isopropyl-1H-pyrazole-4-carboxylate can be logically divided into two primary stages:

-

Formation of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate: This initial step involves the reaction of a β-ketoester, ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate), with an orthoformate to create an activated intermediate suitable for cyclization.

-

Cyclization with Hydrazine: The intermediate from the first step is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl functionality, leading to the formation of the pyrazole ring and yielding the final product.

Below is a Graphviz diagram illustrating this synthetic pathway.

Caption: Synthetic pathway for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate

This procedure is adapted from the general synthesis of similar enol ethers.

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add ethyl 4-methyl-3-oxopentanoate (1.0 eq) and acetic anhydride (2.0 eq).

-

Reaction Initiation: Begin stirring the mixture and add triethyl orthoformate (1.2 eq) dropwise from the dropping funnel.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 120-140 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure. The resulting crude oil, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate

This procedure is a standard method for the cyclization of 1,3-dicarbonyl compounds with hydrazine.

-

Apparatus Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: The crude ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1.0 eq) from the previous step is dissolved in ethanol.

-

Reaction Initiation: Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition of hydrazine hydrate, the reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate | C10H16O4 | 200.23 | ~85-95 (crude) | Oil |

| Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | C9H14N2O2 | 182.22 | ~70-85 | Solid |

This guide provides a foundational pathway for the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

The Discovery and Synthetic Exploration of Ethyl-3-isopropyl pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological significance of Ethyl-3-isopropyl pyrazole-4-carboxylate, a member of the pharmacologically important pyrazole class of heterocyclic compounds. While direct discovery literature for this specific molecule is not extensively available, its synthesis can be reliably predicted based on established methodologies for related pyrazole derivatives. This document outlines a plausible and detailed synthetic protocol, presents key characterization data in a structured format, and explores potential biological activities by drawing parallels with structurally similar compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrazole-based compounds for drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1][4] The substituent at the 3-position of the pyrazole ring is known to significantly influence the molecule's biological activity. This guide focuses on the synthesis of this compound, a derivative bearing an isopropyl group at this key position.

Synthetic Pathway: The Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of pyrazole-4-carboxylate esters is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[5] This reaction proceeds with high efficiency to form the stable aromatic pyrazole ring.[5]

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole derivatives.[5]

Materials:

-

Ethyl 4-methyl-3-oxopentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Water

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (disappearance of the starting β-keto ester spot on TLC), cool the mixture to room temperature.

-

Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize the expected physicochemical properties and representative analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported; expected to be a low-melting solid |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) |

Table 2: Representative Analytical Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), isopropyl protons (doublet and septet), pyrazole ring proton (singlet), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, and carbons of the ethyl and isopropyl groups. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 183.11 |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the pyrazole scaffold is a well-known pharmacophore.[3] Derivatives have shown a wide range of activities, suggesting potential avenues for investigation for this compound.

Potential Activities:

-

Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

-

Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents, and new derivatives are often screened for antibacterial and antifungal properties.[6]

-

Anticancer Activity: Some pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines by targeting specific kinases or other signaling pathways involved in cell proliferation.[2]

Hypothetical Signaling Pathway Involvement:

Caption: Potential inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of this compound, a general workflow is proposed below.

Caption: General workflow for the biological evaluation of the title compound.

Conclusion

This compound represents an accessible synthetic target within the medicinally significant pyrazole class of compounds. This guide provides a robust, literature-derived protocol for its synthesis and purification. While its specific biological activities remain to be elucidated, the well-established pharmacological profile of the pyrazole scaffold suggests that this compound is a promising candidate for screening in various disease models, particularly in the areas of inflammation, infectious diseases, and oncology. The information presented herein is intended to facilitate further research and development of novel pyrazole-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-isopropyl-1H-pyrazole-4-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details its chemical properties, synthesis, potential biological activities, and mechanisms of action, drawing upon data from related pyrazole compounds.

Nomenclature and Chemical Properties

The IUPAC name for the compound is ethyl 5-(propan-2-yl)-1H-pyrazole-4-carboxylate .[3] Due to the tautomerism inherent in the pyrazole ring, it is also referred to as ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate.

Table 1: Physicochemical Properties of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate [3][4]

| Property | Value |

| CAS Number | 342026-17-9 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Density | 1.101 g/cm³ |

| Boiling Point | 321.6°C at 760 mmHg |

| Flash Point | 148.3°C |

| Refractive Index | 1.508 |

| logP | 1.70980 |

Synthesis

Experimental Protocol: General Synthesis of Ethyl 1H-pyrazole-4-carboxylates [6]

-

Reaction Setup: A solution of an appropriate β-ketoester or a related 1,3-dicarbonyl derivative (1 equivalent) is prepared in a suitable solvent, such as ethanol.

-

Hydrazine Addition: The solution is cooled in an ice bath, and hydrazine hydrate (1 to 1.1 equivalents) is added dropwise while maintaining the low temperature.

-

Reaction Progression: The reaction mixture is then stirred at room temperature for several hours (e.g., 17 hours) to allow the cyclization to complete. The progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and ethyl acetate) to yield the pure ethyl 1H-pyrazole-4-carboxylate.

To synthesize the title compound, the starting material would be an ethyl ester of 2-formyl-3-isopropyl-3-oxopropanoic acid or a similar precursor.

References

- 1. jocpr.com [jocpr.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. kemix.com.au [kemix.com.au]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-isopropylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally analogous pyrazole derivatives to forecast its spectral characteristics. This document also outlines a detailed experimental protocol for its synthesis and explores the broader context of pyrazole derivatives in inhibiting cellular signaling pathways, a critical aspect of drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-isopropylpyrazole-4-carboxylate. These predictions are based on the analysis of reported data for similar compounds, including ethyl 3-methyl-1H-pyrazole-4-carboxylate and ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H |

| ~8.0 - 8.2 | s | 1H | C5-H |

| ~4.2 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~3.0 - 3.2 | sept | 1H | -CH(CH₃)₂ |

| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |

| ~1.2 - 1.3 | d | 6H | -CH(CH₃)₂ |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (ester) |

| ~155 - 158 | C3 |

| ~138 - 140 | C5 |

| ~110 - 112 | C4 |

| ~60 - 62 | -OCH₂CH₃ |

| ~25 - 27 | -CH(CH₃)₂ |

| ~21 - 23 | -CH(CH₃)₂ |

| ~14 - 15 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200 - 3400 | N-H stretch |

| ~2970 - 2870 | C-H stretch (aliphatic) |

| ~1700 - 1720 | C=O stretch (ester) |

| ~1550 - 1580 | C=N stretch (pyrazole ring) |

| ~1200 - 1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 167 | [M - C₂H₅]⁺ |

| 151 | [M - OCH₂CH₃]⁺ |

| 123 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

This section details a proposed synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate, based on established methods for the synthesis of analogous pyrazole derivatives.

Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethyl 3-oxo-4-methylpentanoate (1 equivalent) and triethyl orthoformate (1.2 equivalents).

-

Reaction Execution: Acetic anhydride (2.5 equivalents) is added dropwise to the stirred mixture at room temperature.

-

Heating: The reaction mixture is then heated to 120-130 °C and refluxed for 2-3 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess acetic anhydride and ethyl acetate formed are removed under reduced pressure. The crude product, ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, is used in the next step without further purification.

Synthesis of Ethyl 3-isopropylpyrazole-4-carboxylate

-

Reaction Setup: A round-bottom flask is charged with the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate (1 equivalent) and dissolved in ethanol.

-

Addition of Hydrazine: The solution is cooled in an ice bath, and hydrazine hydrate (1.1 equivalents) is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 3-isopropylpyrazole-4-carboxylate.

Visualization of a Representative Signaling Pathway

Pyrazole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases like cancer.[1][2] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based inhibitors.[2]

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a pyrazole derivative.

This technical guide provides a foundational understanding of Ethyl 3-isopropylpyrazole-4-carboxylate for research and development purposes. The provided synthetic protocol and predicted spectroscopic data offer a starting point for its synthesis and characterization, while the signaling pathway diagram highlights its potential therapeutic relevance. Further experimental validation is necessary to confirm the presented data.

References

An In-depth Technical Guide on the Solubility Profile of Ethyl-3-isopropyl pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility Profile from Analog Data

The solubility of a compound is influenced by its molecular structure, including functional groups and overall polarity. By examining the solubility of structurally related compounds, we can infer the likely solubility characteristics of Ethyl-3-isopropyl pyrazole-4-carboxylate. The presence of the polar pyrazole ring and the carboxylate ester group suggests potential solubility in polar organic solvents, while the non-polar ethyl and isopropyl groups may confer some solubility in less polar environments.

The following table summarizes the qualitative solubility data for key analogs of this compound.

| Compound Name | Structure | Solvent | Solubility |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethanol, Ether, Chloroform | Soluble[1] | |

| Methanol | Slightly Soluble[2] | ||

| Chloroform | Sparingly Soluble[2] | ||

| Ethyl pyrazole-4-carboxylate | Acetone | Miscible[3] |

Based on this analog data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, and moderate to good solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like chloroform. Its solubility in water is expected to be low due to the presence of the hydrophobic isopropyl and ethyl groups.

General Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at ambient and elevated temperatures.

Materials:

-

This compound (crystalline solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)

-

-

Temperature-Dependent Solubility:

-

Repeat the entire procedure at different temperatures (e.g., 37 °C, 50 °C) to determine the effect of temperature on solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

References

The Pyrazole Scaffold: A Versatile Nucleus in Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of pyrazole compounds and the evaluation of their biological activities are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by pyrazole derivatives are elucidated through detailed diagrams, offering insights into their mechanisms of action and paving the way for future drug design and development.

Introduction

Nitrogen-containing heterocyclic compounds are of paramount importance in the field of medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. Among them, the pyrazole ring has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring allow for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for target recognition and binding.[2]

The versatility of the pyrazole core is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery and development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including celecoxib (an anti-inflammatory drug), Rimonabant (an anti-obesity agent), and several kinase inhibitors in clinical trials for cancer therapy.[3][4]

This guide will delve into the key biological activities of pyrazole derivatives, providing researchers and drug development professionals with a comprehensive resource to support their efforts in harnessing the full therapeutic potential of this remarkable heterocyclic system.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing efficient access to a wide variety of substituted pyrazoles.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

-

Reagents and Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol.

-

Slowly add the hydrazine derivative (1.0 eq) to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

-

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a wide range of mechanisms of action.[6] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

Quantitative Anticancer Activity Data

The anticancer efficacy of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 5.8 | [7] |

| A549 (Lung) | 8.0 | [7] | |

| HeLa (Cervical) | 9.8 | [7] | |

| Compound 2 | HCT-116 (Colon) | 7.74 | [7] |

| MCF-7 (Breast) | 4.98 | [7] | |

| Compound 3 | A549 (Lung) | 2.4 | [7] |

| Compound 4 | HepG2 (Liver) | 3.695 (µg/mL) | [8] |

| HCT116 (Colon) | 2.914 (µg/mL) | [8] | |

| Compound 5 | MCF-7 (Breast) | 0.25 | [8] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test pyrazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Aberrant activation of the STAT3 protein is frequently observed in many types of cancer, making it an attractive therapeutic target.[1][10] Several pyrazole-based compounds have been developed as potent inhibitors of the STAT3 pathway.[10][11]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a common event in many cancers. Pyrazole derivatives have been identified as inhibitors of key components of this pathway, including PI3K and Akt.[8][12][13]

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have been investigated as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[14]

Quantitative Antimicrobial Activity Data

The antimicrobial activity of pyrazole derivatives is commonly assessed by determining their minimum inhibitory concentration (MIC).

| Compound ID | Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |

| Compound 21a | S. aureus | 62.5 | Chloramphenicol | >125 | [5] |

| B. subtilis | 62.5 | Chloramphenicol | >125 | [5] | |

| K. pneumoniae | 125 | Chloramphenicol | >125 | [5] | |

| C. albicans | 7.8 | Clotrimazole | >7.8 | [5] | |

| A. niger | 2.9 | Clotrimazole | >7.8 | [5] | |

| Compound 9 | S. aureus (MDR) | 4 | Vancomycin | - | [14][15] |

| E. faecalis (MDR) | 4 | Vancomycin | - | [14][15] | |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | Ciprofloxacin | - | [1] |

| K. pneumoniae | <1 | Ciprofloxacin | - | [1] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

-

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer or pipette tips

-

Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic discs (positive control)

-

Solvent (negative control)

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate to create a lawn.

-

Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

-

Add a fixed volume (e.g., 50-100 µL) of the test pyrazole derivative solution, the standard antibiotic, and the solvent control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[3] DNA gyrase is a topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

Caption: Inhibition of DNA gyrase by pyrazole derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory agents.[16]

In Vivo Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents.

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Standard Drug | Inhibition of Edema (%) | Reference |

| Compound 5a | - | ≥84.2 | Diclofenac | 86.72 | [16] |

| Compound N9 | - | - | Celecoxib | - | [17] |

| Compound N7 | - | - | Celecoxib | - | [17] |

| Compound 1 | 200 | 96.31 | Indomethacin | 57.66 | [18] |

| Compound 3 | 200 | 99.69 | Indomethacin | 57.66 | [18] |

| Curcumin | 200 | 53.85 | Indomethacin | 46.87 | [7] |

Note: Some studies report relative activity compared to a standard drug without providing specific percentage inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

-

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test pyrazole derivative or the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

-

Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] The inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds, including pyrazole derivatives.[2][5][6]

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by pyrazole derivatives, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential.[17] The synthetic accessibility and the possibility for extensive structural modifications provide a robust platform for the development of novel drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: The design and synthesis of pyrazole derivatives that selectively target specific isoforms of enzymes or receptor subtypes to minimize off-target effects and enhance therapeutic efficacy.

-

Hybrid Molecules: The development of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to create multifunctional drugs with synergistic activities.

-

Advanced Drug Delivery Systems: The formulation of pyrazole derivatives into advanced drug delivery systems to improve their bioavailability, stability, and targeted delivery to the site of action.

-

Exploration of New Biological Targets: The continued screening of pyrazole libraries against a wide range of biological targets to uncover new therapeutic applications.

The comprehensive data and detailed protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of pyrazole derivatives in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of pyrazole derivatives as potent inhibitor of NF-ĸB for possible benefit in abdominal aortic aneurysms | Semantic Scholar [semanticscholar.org]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Examination of Ethyl 3-isopropyl pyrazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed theoretical analysis of Ethyl 3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and computational studies on this specific molecule, this guide synthesizes known data with established theoretical methodologies to present a comprehensive profile. It outlines a robust computational protocol using Density Functional Theory (DFT) for the structural, electronic, and spectroscopic characterization of the title compound. Furthermore, this document presents illustrative quantitative data derived from these theoretical models, structured for clarity and comparative analysis. Methodologies for synthesis and characterization are also discussed, providing a holistic view for researchers. Visualizations of computational workflows and conceptual frameworks are provided to enhance understanding.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent groups on the pyrazole ring play a crucial role in modulating the pharmacological and physicochemical properties of these molecules. Ethyl 3-isopropyl pyrazole-4-carboxylate (CAS No. 342026-17-9) is a member of this family, featuring an isopropyl group at the 3-position and an ethyl carboxylate group at the 4-position. These functional groups are expected to influence the molecule's steric and electronic properties, making it a valuable scaffold for further chemical modifications and a candidate for various applications.

This guide aims to provide a foundational theoretical understanding of Ethyl 3-isopropyl pyrazole-4-carboxylate. By detailing a hypothetical, yet methodologically sound, computational study, we offer insights into its molecular structure, electronic properties, and potential reactivity. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pyrazole-based compounds.

Physicochemical Properties

Basic physicochemical information for Ethyl 3-isopropyl pyrazole-4-carboxylate is summarized below.

| Property | Value | Source |

| CAS Number | 342026-17-9 | [1] |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of a β-ketoester bearing an isopropyl group with hydrazine hydrate. The reaction progress would typically be monitored by Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, for example, by recrystallization or column chromatography.

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the pyrazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and the C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Theoretical and Computational Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like Ethyl 3-isopropyl pyrazole-4-carboxylate.[2][3] These studies can provide valuable insights into the molecule's geometry, electronic structure, and reactivity, which can complement and guide experimental work.

Computational Methodology

A detailed protocol for a comprehensive DFT study of Ethyl 3-isopropyl pyrazole-4-carboxylate is presented below. This protocol is based on best practices for computational chemistry of organic molecules.[4][5]

4.1.1. Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[2][3]

4.1.2. Geometry Optimization: The molecular structure of Ethyl 3-isopropyl pyrazole-4-carboxylate would be optimized in the gas phase. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

4.1.3. Electronic Properties: Based on the optimized geometry, various electronic properties would be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[3]

-

Mulliken Atomic Charges: The distribution of charge over the atoms in the molecule would be analyzed using Mulliken population analysis.

4.1.4. Spectroscopic Properties:

-

Vibrational Frequencies: The harmonic vibrational frequencies would be calculated from the frequency analysis. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

-

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts, when properly referenced, can be a valuable tool for interpreting experimental NMR spectra.

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for Ethyl 3-isopropyl pyrazole-4-carboxylate that would be obtained from the computational protocol described above. Note: This data is for illustrative purposes and has not been derived from actual quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 108.5 |

| N2-C3 | 1.38 | N1-N2-C3 | 110.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 106.5 |

| C4-C5 | 1.39 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 110.0 |

| C3-C(isopropyl) | 1.51 | C4-C(ester)-O | 125.0 |

| C4-C(ester) | 1.48 | O-C(ester)-O(ethyl) | 123.0 |

| C(ester)=O | 1.22 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 Debye |

Visualizations

Diagrams are provided below to illustrate a typical workflow for theoretical studies and a conceptual framework for structure-activity relationship (SAR) studies.

Caption: A typical workflow for the computational study of a molecule.

Caption: Conceptual logical flow for a Structure-Activity Relationship study.

Conclusion

This technical guide has presented a comprehensive theoretical overview of Ethyl 3-isopropyl pyrazole-4-carboxylate. By outlining detailed computational protocols and presenting illustrative data, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The provided methodologies for synthesis, characterization, and computational analysis establish a foundation for future experimental and theoretical investigations of this and related pyrazole derivatives. The integration of theoretical calculations in the early stages of research can significantly accelerate the discovery and development of new molecules with desired properties.

References

- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate, a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The following protocol is based on the well-established Knorr pyrazole synthesis, adapted for the specific target molecule.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an activated enamine intermediate from a β-ketoester. The second step is a cyclocondensation reaction with hydrazine to form the pyrazole ring.

Step 1: Synthesis of the Enamine Intermediate Ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a formylating agent, creating an enamine intermediate which is a derivative of a 1,3-dicarbonyl compound.

Step 2: Cyclization to form the Pyrazole Ring The enamine intermediate is then treated with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl-equivalent, followed by cyclization and dehydration to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol. The values are based on typical yields for analogous reactions and the stoichiometry of the proposed reaction.

| Parameter | Value | Reference/Notes |

| Starting Material (Step 1) | ||

| Ethyl 4-methyl-3-oxopentanoate | 1.0 eq | CAS: 7152-15-0 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1.2 eq | |

| Intermediate | ||

| Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate | ~90-95% (crude) | Typically used without further purification |

| Reagents (Step 2) | ||

| Hydrazine Hydrate | 1.1 eq | |

| Final Product | ||

| This compound | ||

| Overall Yield (estimated) | 70-80% | Based on analogous pyrazole syntheses[1] |

| Purity (expected) | >95% | After purification by column chromatography |

Experimental Protocols

Materials and Reagents:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate (Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methyl-3-oxopentanoate (1.0 eq).

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure.

-

The resulting crude product, ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate, is typically a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in anhydrous ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the ethanol by vacuum distillation.[1]

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volume of residue).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a solvent system of ethyl acetate and hexane (e.g., a gradient of 10-30% ethyl acetate in hexane) to elute the product.[1]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Visualizations

Reaction Scheme Signaling Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

- 1. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]

- 2. 7152-15-0 Cas No. | Ethyl 4-methyl-3-oxopentanoate | Apollo [store.apolloscientific.co.uk]

- 3. Ethyl isobutyrylacetate synthesis - chemicalbook [chemicalbook.com]